3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
Description
This chromen-4-one derivative features a benzothiazole moiety at position 3, a hydroxyl group at position 7, a methyl group at position 8, and a trifluoromethyl group at position 2.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3NO3S/c1-8-11(23)7-6-9-14(24)13(16(18(19,20)21)25-15(8)9)17-22-10-4-2-3-5-12(10)26-17/h2-7,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQZTMUOXUQHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound’s interaction with this target suggests potential anti-tubercular activity.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of the cell wall of M. tuberculosis, thereby exerting an anti-tubercular effect. The compound may also inhibit the phosphorylation of RIPK3 in necroptotic cells, blocking necrosome formation.
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of the cell wall in M. tuberculosis. By inhibiting DprE1, it disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall. This disruption can lead to the death of the bacterium.
Pharmacokinetics
The compound’s effectiveness againstM. tuberculosis suggests it may have sufficient bioavailability to reach its target.
Result of Action
The compound’s action results in the inhibition of cell wall synthesis in M. tuberculosis, leading to the death of the bacterium. This suggests a potential use for the compound in the treatment of tuberculosis. In addition, the compound’s ability to block necrosome formation could protect against hypothermia and death in a tumor necrosis factor-induced systemic inflammatory response syndrome model.
Biological Activity
3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone core fused with a benzo[d]thiazole moiety and a trifluoromethyl group. Its molecular formula is , with a molecular weight of approximately 421.5 g/mol. The structural complexity contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . The primary mechanism involves the inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an essential enzyme in the biosynthesis of arabinogalactan, which is crucial for the integrity of the mycobacterial cell wall. This inhibition disrupts the survival and virulence of the bacteria.
In Vitro Studies
In vitro assays have demonstrated that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, thiazole derivatives have shown IC50 values in the low micromolar range against cancer cells, indicating strong antiproliferative effects . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance cytotoxic activity.
| Compound | IC50 Value (µM) | Target |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Cancer Cells |
| Compound B | 1.98 ± 1.22 | Cancer Cells |
Case Studies
A notable study investigated the synthesis and biological evaluation of thiazole-coumarin hybrids, revealing that specific substitutions on the thiazole ring significantly enhance biological activity. For instance, modifications at position 4 of the phenyl ring were found to increase cytotoxicity against Jurkat cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Effects
The biological and physicochemical properties of chromenone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Chromenone Derivatives
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility: Morpholinomethyl () and piperazinylmethyl () groups improve aqueous solubility, whereas trifluoromethyl and methyl groups enhance lipophilicity .
- LogP Predictions : The target compound’s logP is estimated to be ~2.5 (moderately lipophilic), compared to 3-BTD (~1.8, more polar) and ’s analogue (~3.1, more lipophilic due to methoxy and trifluoromethyl) .
Q & A
Basic: What synthetic methodologies are established for synthesizing 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one?
Answer:
The synthesis typically involves multi-step reactions:
Core Formation : Construct the chromen-4-one backbone using cyclization reactions. For example, condensation of substituted acetophenones with ethyl acetoacetate under acidic conditions.
Substituent Introduction :
- The benzo[d]thiazole moiety is introduced via nucleophilic substitution or Suzuki coupling .
- The trifluoromethyl group is often incorporated early due to its stability under harsh conditions.
Functionalization : Hydroxyl and methyl groups are added through alkylation or oxidation-reduction sequences.
Example Reaction Conditions (from analogous compounds):
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole coupling | DMF, reflux, aryl isothiocyanate | 79% | |
| Chromenone cyclization | Ethanol, HCl, 80°C | 65–75% |
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 495.5 for parent ion) .
- Elemental Analysis : Ensures purity (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require post-reaction purification to remove residuals .
- Catalysts : Use palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for benzo[d]thiazole attachment) .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., trifluoromethyl group stability) .
Case Study : Refluxing in ethanol for thiourea formation improved yield from 65% to 79% by minimizing decomposition .
Advanced: How do computational methods like DFT aid in understanding electronic properties?
Answer:
- Density-Functional Theory (DFT) :
- Molecular Docking : Models interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
Example : DFT calculations on chromenone analogs revealed a correlation between trifluoromethyl positioning and charge distribution .
Advanced: How to resolve contradictions in elemental analysis or spectral data?
Answer:
- Replicate Analysis : Repeat experiments to rule out human error.
- Hydration/Purity Checks : Dry samples thoroughly (e.g., under vacuum) to eliminate solvent interference .
- Alternative Techniques : Use X-ray crystallography (e.g., SHELX software ) to resolve ambiguous NMR assignments.
Case Study : A 0.2% discrepancy in carbon content was traced to residual solvent, resolved via repeated recrystallization .
Advanced: What strategies differentiate this compound’s bioactivity from structural analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies :
Example : Replacing trifluoromethyl with methoxy reduced antibacterial efficacy by 40%, highlighting its role in membrane penetration .
Basic: What functional group transformations are feasible for this compound?
Answer:
- Hydroxyl Group : Oxidize to ketone using KMnO4 or protect as acetate for further reactions .
- Thiazole Ring : Perform nucleophilic substitution with amines or halides .
- Trifluoromethyl Group : Generally inert but can participate in radical reactions under UV light .
Example : Thiourea derivatives were synthesized via reaction with aryl isothiocyanates in DMF .
Advanced: How to design experiments for mechanistic studies of its biological activity?
Answer:
- Enzyme Inhibition Assays :
- Use fluorescence quenching to monitor binding to target proteins (e.g., kinases) .
- Compare IC50 values with analogs to identify critical substituents.
- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .
Data Interpretation : A 10 nM IC50 against a cancer target suggests potent inhibition, warranting in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
